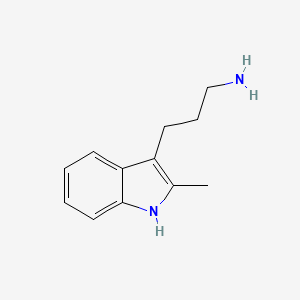
3-(2-methyl-1H-indol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-methyl-1H-indol-3-yl)propan-1-amine” belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular formula is C12H16N2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.73 . The molecular formula is C12H16N2 .
Aplicaciones Científicas De Investigación
Synthesis and Derivatization of Indoles
Indole synthesis remains a pivotal area of research due to the structural significance of indoles in natural products, pharmaceuticals, and functional materials. The methodologies for indole synthesis, including those involving 3-(2-methyl-1H-indol-3-yl)propan-1-amine, have been extensively reviewed, highlighting a framework for classifying all indole syntheses and exploring their applications in creating complex molecular architectures (Taber & Tirunahari, 2011). This comprehensive classification aids in understanding the synthesis routes and the potential applications of indoles in developing new pharmaceuticals and materials.
Amine-Functionalized Materials
Amine-functionalized materials, particularly metal–organic frameworks (MOFs), have demonstrated exceptional potential for applications in gas storage, separation, and catalysis. The introduction of amine functionalities into MOFs has been shown to enhance their interaction with specific gases like CO2, making them highly relevant for carbon capture applications. The synthesis, structure, and applications of amine-functionalized MOFs have been thoroughly reviewed, emphasizing the benefits of amino functionality towards potential applications in environmental and material sciences (Lin, Kong, & Chen, 2016).
Catalysis and Organic Synthesis
The catalytic properties of amines, including this compound, are exploited in various organic reactions, notably in the aza-alkylation of indoles. This reaction facilitates the introduction of aminomethyl groups into indoles, creating new stereogenic centers and expanding the toolkit for synthesizing chiral molecules. The development and application of catalytic aza-alkylation have been reviewed, showcasing the significant advancements in achieving stereoselective reactions with satisfactory outcomes, thereby contributing to the field of asymmetric synthesis and medicinal chemistry (Bonandi et al., 2020).
Environmental Applications
Recent research has identified amine-functionalized sorbents as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The interaction between PFAS and amine functionalities allows for effective adsorption and removal of these persistent organic pollutants, offering a viable solution for treating contaminated water. The critical analysis of amine-containing sorbents for PFAS removal highlights the potential of these materials in environmental remediation and the importance of optimizing their design for practical applications (Ateia et al., 2019).
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “3-(2-methyl-1H-indol-3-yl)propan-1-amine” and similar compounds could have potential applications in various areas of research and medicine.
Mecanismo De Acción
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound with broad-spectrum biological activities .
Propiedades
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBVYWZVLZVVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

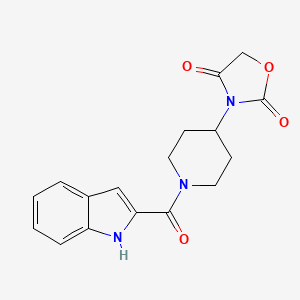

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)


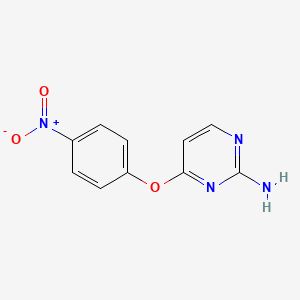
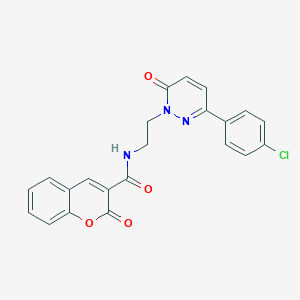
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)
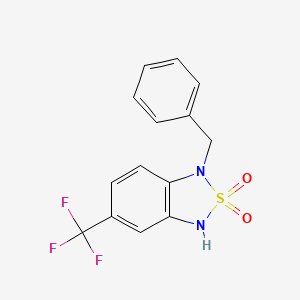
![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)
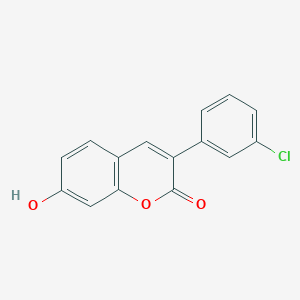

![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)